molecular formula C9H12ClN3O B13212463 2-Chloro-1-(piperidin-3-yl)-1H-imidazole-5-carbaldehyde

2-Chloro-1-(piperidin-3-yl)-1H-imidazole-5-carbaldehyde

Cat. No.: B13212463
M. Wt: 213.66 g/mol
InChI Key: WLMMEUADLGVKND-UHFFFAOYSA-N
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Description

2-Chloro-1-(piperidin-3-yl)-1H-imidazole-5-carbaldehyde is a chemical compound with significant interest in various fields of scientific research. This compound features a unique structure that includes a chloro-substituted imidazole ring and a piperidine moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(piperidin-3-yl)-1H-imidazole-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-1H-imidazole-5-carbaldehyde with piperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(piperidin-3-yl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 2-Chloro-1-(piperidin-3-yl)-1H-imidazole-5-carboxylic acid.

    Reduction: 2-Chloro-1-(piperidin-3-yl)-1H-imidazole-5-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1-(piperidin-3-yl)-1H-imidazole-5-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(piperidin-3-yl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The imidazole ring is known to interact with metal ions and active sites of enzymes, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(piperidin-3-yl)-1H-imidazole-5-carbaldehyde is unique due to its specific combination of functional groups, which provides distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C9H12ClN3O

Molecular Weight

213.66 g/mol

IUPAC Name

2-chloro-3-piperidin-3-ylimidazole-4-carbaldehyde

InChI

InChI=1S/C9H12ClN3O/c10-9-12-5-8(6-14)13(9)7-2-1-3-11-4-7/h5-7,11H,1-4H2

InChI Key

WLMMEUADLGVKND-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)N2C(=CN=C2Cl)C=O

Origin of Product

United States

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